Dihydroorotase Enzyme Inhibition: Quantitative IC50 Data for Target Engagement Studies
15-Isopimarene-8,18-diol inhibits dihydroorotase (DHOase) enzyme from mouse Ehrlich ascites cells with an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 when tested at a concentration of 10 µM [1]. This enzyme is a key component of the de novo pyrimidine biosynthesis pathway, making it a target of interest in antiproliferative and antimalarial drug discovery. Comparative data for structurally related isopimarane diterpenoids against DHOase are not available in the current literature; this represents a unique reported target engagement for this specific scaffold. The activity is modest and should be interpreted as a preliminary hit requiring validation.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.80 × 10⁵ nM (180 µM) |
| Comparator Or Baseline | No direct comparator data available for DHOase inhibition among isopimarane diterpenoids |
| Quantified Difference | Not calculable; sole reported DHOase data point for this compound class |
| Conditions | Mouse Ehrlich ascites dihydroorotase, pH 7.37, test concentration 10 µM |
Why This Matters
Researchers investigating pyrimidine biosynthesis or DHOase as a therapeutic target may use this compound as a chemical probe for preliminary target engagement studies, though potency is limited.
- [1] BindingDB. Affinity data for 15-isopimarene-8,18-diol: dihydroorotase inhibition IC50. View Source
